molecular formula C10H12O B145568 4'-Methylpropiophenone CAS No. 5337-93-9

4'-Methylpropiophenone

Cat. No. B145568
CAS RN: 5337-93-9
M. Wt: 148.2 g/mol
InChI Key: PATYHUUYADUHQS-UHFFFAOYSA-N
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Patent
US07385060B2

Procedure details

In a 3-L-three neck flask with a reflux condenser, a calcium chloride drying tower, and under an argon flow, 200 ml of 1,3-dioxolane and 146.2 ml of 4-methylpropiophenone are subjected to agitation and then there is added through a funnel 100 g piperidine hydrochloride and 4.0 ml of 33% aqueous hydrochloric acid. The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane, and the stirrer is switched on in the reaction flask. The reaction mixture is purged once with argon and stirred at 100-105° C. bath temperature (83-86° C. interior temperature). The white precipitate dissolves after approximately 15-16 hours. After 18-20 hours the thin layer chromatogram shows no more piperidine. After 24 hours the heating is switched off and the oil bath is removed and while still warm, and under vigorous stirring to the clear reaction solution, there is added 800 ml ethyl acetate and then the solution is cooled to ambient temperature and then further treated with 400 ml methyl tert-butylether (MTBE). The resulting precipitate is agitated at α to 10° C. for an additional 2 hours, and then filtered off over a glass filter (Po-3) and washed afterwards twice with 200 ml MTBE each time. The substance is dried in the vacuum drying oven at 75-80° C. and 20-40 mbar for 16 to 24 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Ca+2].[Cl-].[CH3:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)=[O:7].Cl.[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.Cl.O1CCO[CH2:24]1>>[CH3:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([CH:5]([CH2:24][N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH3:4])=[O:7])=[CH:9][CH:10]=1.[ClH:1] |f:0.1.2,4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
146.2 mL
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
O1COCC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
Cl.N1CCCCC1
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84.5 (± 1.5) °C
Stirring
Type
CUSTOM
Details
stirred at 100-105° C. bath temperature (83-86° C. interior temperature)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The powder in the funnel is washed afterwards with 20 ml 1,3-dioxolane
CUSTOM
Type
CUSTOM
Details
The reaction mixture is purged once with argon
DISSOLUTION
Type
DISSOLUTION
Details
The white precipitate dissolves after approximately 15-16 hours
Duration
15.5 (± 0.5) h
WAIT
Type
WAIT
Details
After 24 hours the heating is switched off
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the oil bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
while still warm
STIRRING
Type
STIRRING
Details
under vigorous stirring to the clear reaction solution, there
ADDITION
Type
ADDITION
Details
is added 800 ml ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to ambient temperature
ADDITION
Type
ADDITION
Details
further treated with 400 ml methyl tert-butylether (MTBE)
STIRRING
Type
STIRRING
Details
The resulting precipitate is agitated at α to 10° C. for an additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered off over a glass
FILTRATION
Type
FILTRATION
Details
filter (Po-3)
WASH
Type
WASH
Details
washed afterwards twice with 200 ml MTBE each time
CUSTOM
Type
CUSTOM
Details
The substance is dried in the vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 75-80° C.
WAIT
Type
WAIT
Details
20-40 mbar for 16 to 24 hours
Duration
20 (± 4) h

Outcomes

Product
Details
Reaction Time
19 (± 1) h
Name
Type
Smiles
CC=1C=CC(=CC1)C(=O)C(C)CN2CCCCC2.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.